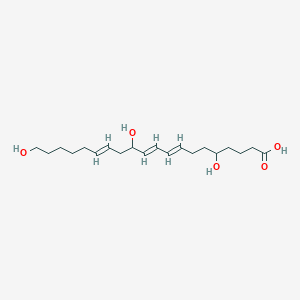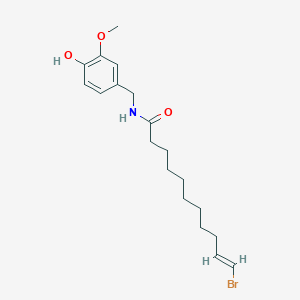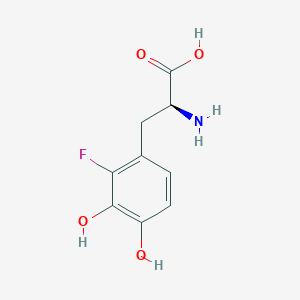
2-Fluoro-3-hydroxytyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-hydroxytyrosine (FHT) is a novel amino acid that has gained significant attention in recent years due to its potential applications in scientific research. FHT is a derivative of tyrosine that contains a fluorine atom and a hydroxyl group, making it a unique compound with distinct properties.
作用機序
The mechanism of action of 2-Fluoro-3-hydroxytyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-3-hydroxytyrosine can be phosphorylated by tyrosine kinases, leading to the activation of downstream signaling pathways. 2-Fluoro-3-hydroxytyrosine can also be incorporated into proteins, altering their structure and function. Furthermore, 2-Fluoro-3-hydroxytyrosine can affect the metabolism of tyrosine, potentially leading to changes in cellular physiology.
生化学的および生理学的効果
2-Fluoro-3-hydroxytyrosine has been shown to have various biochemical and physiological effects, including the modulation of protein function, the alteration of cellular metabolism, and the regulation of gene expression. 2-Fluoro-3-hydroxytyrosine has been used to study the dynamics of protein-protein interactions, protein localization, and protein turnover. 2-Fluoro-3-hydroxytyrosine has also been shown to affect the levels of neurotransmitters, such as dopamine and norepinephrine, in the brain, potentially leading to changes in behavior and cognition.
実験室実験の利点と制限
One of the main advantages of 2-Fluoro-3-hydroxytyrosine is its unique chemical properties, which allow for site-specific labeling and imaging of proteins. 2-Fluoro-3-hydroxytyrosine also has potential applications in drug discovery, as it can be used as a scaffold for the development of novel drugs targeting tyrosine kinases. However, 2-Fluoro-3-hydroxytyrosine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 2-Fluoro-3-hydroxytyrosine can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2-Fluoro-3-hydroxytyrosine in scientific research. One potential application is the development of 2-Fluoro-3-hydroxytyrosine-based probes for non-invasive metabolic imaging in vivo. 2-Fluoro-3-hydroxytyrosine could also be used as a tool to study the role of tyrosine metabolism in various diseases, such as cancer and neurodegenerative disorders. Additionally, 2-Fluoro-3-hydroxytyrosine could be used to study the dynamics of protein-protein interactions in living cells, potentially leading to the development of new therapies targeting protein-protein interactions. Overall, 2-Fluoro-3-hydroxytyrosine has significant potential for advancing our understanding of cellular physiology and disease mechanisms.
合成法
The synthesis of 2-Fluoro-3-hydroxytyrosine involves the reaction of tyrosine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Fluoro-3-hydroxytyrosine. The yield of 2-Fluoro-3-hydroxytyrosine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
2-Fluoro-3-hydroxytyrosine has been used in various scientific research applications, including protein labeling, metabolic imaging, and drug discovery. 2-Fluoro-3-hydroxytyrosine can be incorporated into proteins using genetic code expansion technology, allowing for site-specific labeling and visualization of proteins in living cells. 2-Fluoro-3-hydroxytyrosine can also be used as a metabolic probe to study the metabolism of tyrosine in cells and tissues. Additionally, 2-Fluoro-3-hydroxytyrosine has been used as a scaffold for the development of novel drugs targeting tyrosine kinases, which are involved in various diseases, such as cancer and inflammation.
特性
CAS番号 |
107597-46-6 |
|---|---|
製品名 |
2-Fluoro-3-hydroxytyrosine |
分子式 |
C9H10FNO4 |
分子量 |
215.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1 |
InChIキー |
AIDLBEYXQMVQQH-YFKPBYRVSA-N |
異性体SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
正規SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
同義語 |
2-fluoro-3-hydroxytyrosine 2-fluorodopa 3,4-dihydroxy-2-fluorophenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



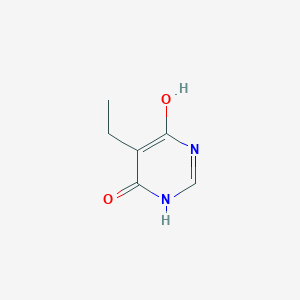
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

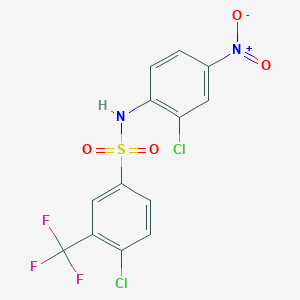
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

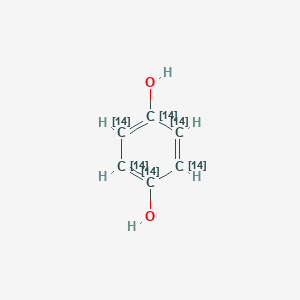
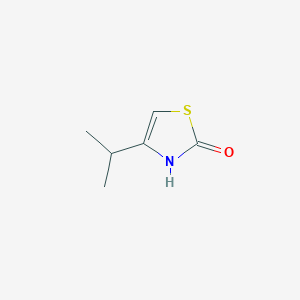
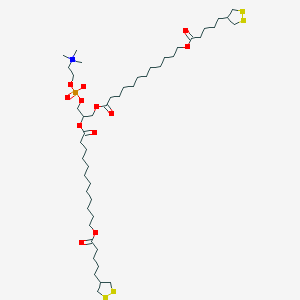
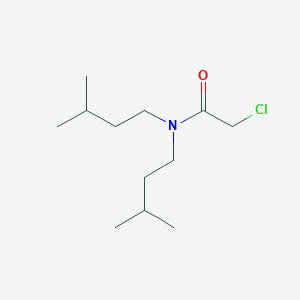
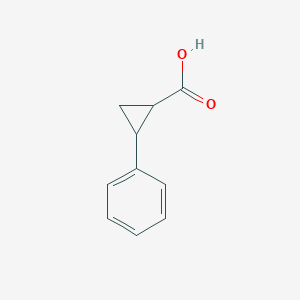
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
